The synthesis of inocoterone acetate involves several steps, typically starting from steroid precursors. The process generally includes:
Inocoterone acetate has a complex molecular structure characterized by:
The three-dimensional conformation of inocoterone acetate plays a crucial role in its interaction with androgen receptors.
Inocoterone acetate undergoes various chemical reactions, including:
Inocoterone acetate functions primarily through its action on androgen receptors. Although it is classified as a nonsteroidal antiandrogen, it exhibits weak partial agonist activity rather than complete antagonism.
Clinical studies have shown that topical application leads to a statistically significant reduction in inflammatory acne lesions over time, although the efficacy is modest compared to other treatments .
Inocoterone acetate exhibits several notable physical and chemical properties:
These properties influence its formulation for topical applications.
Inocoterone acetate has been investigated primarily for its use in dermatology:
Despite its potential applications, the limited efficacy observed during clinical trials has hindered its widespread acceptance in clinical practice compared to more effective agents like benzoyl peroxide or antibiotics .
The development of antiandrogens for acne treatment emerged from the seminal understanding of androgen-dependent sebaceous gland hyperactivity. Androgens (notably dihydrotestosterone, DHT) activate sebocyte proliferation, lipid synthesis, and follicular hyperkeratinization via nuclear androgen receptors (AR) in sebaceous glands [3] [8]. This hormonal pathway explained the prevalence of acne in adolescence and its persistence in hyperandrogenic conditions like PCOS [8]. Early systemic antiandrogens (e.g., cyproterone acetate) demonstrated efficacy but carried significant risks, including hepatotoxicity and teratogenicity, necessitating contraceptive co-administration in females [7]. These limitations catalyzed research into topical AR antagonists that could localize effects.
Initial attempts focused on steroidal agents but faced formulation challenges and systemic absorption. The 1980s saw the advent of nonsteroidal antiandrogens (NSAAs) designed for cutaneous penetration. Inocoterone acetate (RU-38882) represented a breakthrough as a steroid-like NSAA with optimized lipophilicity for follicular delivery. Unlike steroidal agents, its nonsteroidal structure minimized unintended endocrine interactions [2] [5]. Preclinical studies confirmed its AR-binding affinity and ability to inhibit androgen-induced sebocyte differentiation in vitro by disrupting AR translocation and co-activator recruitment [2] [8]. However, subsequent research revealed its weak partial agonism – a property shared with steroidal antiandrogens like cyproterone acetate – which may explain its suboptimal clinical efficacy [2] [4].
Table 1: Key Topical Antiandrogens Investigated for Acne Vulgaris
Compound | Class | Mechanism | Efficacy in Clinical Trials |
---|---|---|---|
Inocoterone acetate | Nonsteroidal (steroid-like) | AR partial agonist/antagonist | 26% inflammatory lesion reduction (16 weeks) [1] [2] |
Cyproterone acetate | Steroidal | AR antagonist; progestogenic activity | 80.8% TLC reduction (0.5% lotion, 6 weeks) [7] |
Clascoterone | Nonsteroidal | AR competitive antagonist | FDA-approved; 20–30% lesion reduction (12 weeks) [1] |
Spironolactone | Steroidal | AR/aldosterone antagonist | Limited topical efficacy due to poor penetration [4] |
Inocoterone acetate (chemical name: [(3S,3aS,9aS,9bS)-6-Ethyl-3a-methyl-7-oxo-2,3,4,5,8,9,9a,9b-octahydro-1H-cyclopenta[a]naphthalen-3-yl] acetate) was synthesized by Roussel Uclaf as RU-38882. Its molecular structure (C₁₈H₂₆O₃) featured a modified steroid backbone lacking the B-ring, enhancing skin permeability while retaining AR affinity [2] [5]. Early animal studies confirmed topical antiandrogenic activity without systemic effects – a critical advantage over oral agents [2] [7].
The pivotal 1992 multicenter trial (n=126 males) compared 10% inocoterone acetate solution against vehicle applied twice daily for 16 weeks. Key outcomes included:
This modest efficacy – substantially lower than benzoyl peroxide (50–75% lesion reduction) or retinoids – halted further development [2] [4]. Critically, the trial revealed mechanistic insights:
Table 2: Development Timeline of Inocoterone Acetate
Phase | Key Findings | Clinical Implications |
---|---|---|
Preclinical (1980s) | AR-binding affinity; topical antiandrogenic activity in animal models; no systemic absorption [2] | Validated target engagement and local specificity |
Phase II (1992) | 26% inflammatory lesion reduction in males; no effect on sebum/comedones [1] | Proof-of-concept but suboptimal vs. standard therapies |
Post-trial analysis | Weak partial AR agonism identified [2] [5] | Explained limited efficacy; informed next-gen NSAAs (e.g., clascoterone) |
Despite its discontinuation, inocoterone acetate established critical principles:
Inocoterone acetate’s legacy lies in catalyzing the pursuit of true topical AR antagonists. Its partial agonism and formulation limitations became cautionary benchmarks, guiding the design of clascoterone – the first FDA-approved topical antiandrogen for acne [1] [8].
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7